A Deep Dive into the Synthetic PAR-1 Agonist: Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2
A Deep Dive into the Synthetic PAR-1 Agonist: Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 is a synthetic heptapeptide that acts as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor critically involved in thrombosis, inflammation, and cellular signaling. This peptide is an analog of the endogenous PAR-1 tethered ligand, SFLLRNP, with key modifications designed to enhance its biological activity. The substitution of Phenylalanine (Phe) at position 2 with para-fluorophenylalanine ((p-F)Phe) has been shown to significantly increase its potency. Furthermore, the incorporation of the non-proteinogenic amino acid 2-aminoadipic acid (Aad) at position 3 represents a strategic modification to probe receptor-ligand interactions. This technical guide provides a comprehensive overview of this peptide, including its mechanism of action, structure-activity relationships, and the experimental protocols for its investigation.
Core Chemical and Biological Properties
| Property | Value | Reference |
| Full Name | Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 | |
| Synonyms | S-(p-F)Phe-Aad-LRNP-NH2 | |
| Molecular Formula | C39H61FN12O10 | |
| CAS Number | 237409-87-9 | |
| Target | Protease-Activated Receptor 1 (PAR-1) | [1][2] |
| Activity | PAR-1 Agonist | [1][2] |
Mechanism of Action and Signaling Pathway
Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 mimics the action of the native tethered ligand of PAR-1, which is unmasked upon proteolytic cleavage of the receptor's N-terminus by proteases such as thrombin. By binding to the extracellular domain of PAR-1, the peptide induces a conformational change that triggers intracellular signaling cascades through the coupling of various G-proteins, primarily Gαq, Gα12/13, and Gαi.
Activation of these pathways leads to downstream cellular responses, including:
-
Gαq pathway: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).
-
Gα12/13 pathway: Activation of Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA and subsequent modulation of the actin cytoskeleton, cell shape, and motility.
-
Gαi pathway: Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Quantitative Data and Structure-Activity Relationship
The seminal work by Nose, Shimohigashi, and colleagues laid the foundation for understanding the structure-activity relationship of SFLLRNP analogs. Their research demonstrated that the substitution of Phe at position 2 with (p-F)Phe enhances the peptide's activity by several-fold in assays measuring phosphoinositide (PI) turnover and human platelet aggregation.[1][2]
Key Structural Modifications and Their Rationale:
-
Serine (Ser) at Position 1: The L-configuration and the α-amino group of Serine are crucial for receptor activation.
-
para-fluorophenylalanine ((p-F)Phe) at Position 2: The introduction of a fluorine atom at the para position of the phenyl ring of Phenylalanine enhances the peptide's agonistic activity. This is attributed to the high electronegativity of fluorine, which is thought to intensify the dipole of the C-H bonds on the benzene ring, potentially leading to a more favorable CH/π interaction with an aromatic group within the receptor's binding pocket.[1]
-
2-Aminoadipic acid (Aad) at Position 3: Aad is a non-proteinogenic amino acid that is a homolog of glutamic acid, with an additional methylene group in its side chain. Its incorporation in this position was likely to explore the spatial and electronic requirements of the receptor's binding pocket. The acidic side chain of Aad could potentially interact with a basic residue in the receptor.
-
Leucine (Leu) at Positions 4: These hydrophobic residues are important for the overall conformation and binding of the peptide.
-
Arginine (Arg) at Position 5: The positively charged guanidinium group of Arginine is critical for receptor activation.
-
Asparagine (Asn) at Position 6 and Proline (Pro) at Position 7: These residues contribute to the peptide's structure and stability.
| Modification | Effect on Activity | Rationale | Reference |
| Phe to (p-F)Phe at P2 | Enhanced Agonist Activity | Increased electronegativity at the para position strengthens CH/π interactions with the receptor. | [1] |
| Introduction of Aad at P3 | Exploratory | To probe the spatial and electrostatic requirements of the receptor binding pocket. |
Experimental Protocols
The following are generalized protocols based on the methodologies described in the foundational research on SFLLRNP analogs.
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS):
-
Resin Preparation: Start with a Rink Amide MBHA resin.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially using a coupling agent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of N,N-diisopropylethylamine (DIPEA) in DMF. The coupling order is Pro, Asn(Trt), Arg(Pbf), Leu, Aad(OtBu), (p-F)Phe, and Ser(tBu).
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Human Platelet Aggregation Assay
-
Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% trisodium citrate).
-
Centrifuge the blood at a low speed (e.g., 150 x g) for 15 minutes at room temperature to obtain PRP.
-
Collect the supernatant (PRP).
-
-
Platelet Aggregation Measurement:
-
Use a platelet aggregometer to monitor changes in light transmission through a stirred suspension of PRP.
-
Pre-warm the PRP samples to 37°C for a few minutes before the assay.
-
Add a known concentration of the peptide agonist (Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2) to the PRP.
-
Record the increase in light transmission over time, which corresponds to the extent of platelet aggregation.
-
Construct a dose-response curve by testing a range of peptide concentrations to determine the EC50 value (the concentration that elicits 50% of the maximal aggregation response).
-
Conclusion
Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 is a valuable research tool for investigating the structure, function, and pharmacology of PAR-1. Its enhanced potency due to the para-fluorophenylalanine substitution makes it a powerful agonist for studying PAR-1 mediated signaling pathways. The inclusion of 2-aminoadipic acid provides an interesting structural modification for probing the intricacies of receptor-ligand interactions. The experimental protocols outlined in this guide provide a foundation for the synthesis and biological evaluation of this and other related PAR-1 agonist peptides, facilitating further research into the therapeutic potential of targeting this important receptor.
